molecular formula C24H25N5O4 B2577692 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide CAS No. 1021099-25-1

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide

Katalognummer: B2577692
CAS-Nummer: 1021099-25-1
Molekulargewicht: 447.495
InChI-Schlüssel: FBKDFRDRUIWWIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 3,4-dimethoxyphenyl substituent at position 2. The structure is further modified by an ethoxyethyl linker bonded to a 3,5-dimethylbenzamide group. This compound belongs to the triazolo-pyridazine family, which is known for diverse pharmacological activities, including kinase inhibition and antioxidant properties .

Eigenschaften

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-15-11-16(2)13-18(12-15)24(30)25-9-10-33-22-8-7-21-26-27-23(29(21)28-22)17-5-6-19(31-3)20(14-17)32-4/h5-8,11-14H,9-10H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKDFRDRUIWWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has attracted interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molar mass of approximately 427.52 g/mol. The structure features a triazolopyridazine core, which is known for its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the triazolo[4,3-b]pyridazine moiety suggests potential inhibitory effects on various biological pathways. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the benzamide structure contributes to its overall stability and solubility.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. For instance, compounds containing similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 31.25 µg/mL against Mycobacterium bovis .

Anticancer Activity

The compound's potential anticancer properties have also been explored. Triazole derivatives have been linked to chemopreventive effects in various cancer models . Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Analgesic and Anti-inflammatory Effects

Preclinical studies suggest that related compounds exhibit analgesic effects superior to traditional analgesics such as acetylsalicylic acid . The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain perception.

Study 1: Antimicrobial Efficacy

A study conducted by Sladowska et al. (2002) evaluated the antimicrobial activity of several triazole derivatives against various pathogens. The results indicated that certain compounds exhibited potent activity against resistant strains, highlighting the potential utility of triazole-based compounds in treating infections .

Study 2: Anticancer Properties

In a study published in MDPI (2020), researchers synthesized several triazolethione derivatives and tested them for anticancer activity. One compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than 10 µM . This suggests that modifications to the triazolo[4,3-b]pyridazine framework could enhance anticancer efficacy.

Data Summary Table

Biological Activity Effect Reference
AntimicrobialMIC = 31.25 µg/mL against Mycobacterium bovis
AnalgesicSuperior analgesic effect compared to acetylsalicylic acid
AnticancerIC50 < 10 µM in breast cancer cells

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key similarities and differences:

Core Heterocyclic Structure

  • Target Compound : The triazolo[4,3-b]pyridazine core combines a pyridazine ring (a six-membered ring with two nitrogen atoms) fused to a 1,2,4-triazole. This arrangement creates a planar, electron-deficient system suitable for π-π stacking interactions in biological targets.
  • Compound (16): Features a triazolo[4,3-a]pyrazine core, where the pyrazine ring (two adjacent nitrogen atoms) is fused to the triazole.

Substituent Effects

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenyl, 3,5-dimethylbenzamide ~478.5 (estimated) Not explicitly reported; inferred kinase/antioxidant potential
(16) Triazolo[4,3-a]pyrazine 3,5-Di-tert-butyl-4-hydroxybenzamide ~592.7 Antioxidant activity due to phenolic -OH group
  • 3,4-Dimethoxyphenyl vs. Phenolic Hydroxybenzamide: The target’s dimethoxy groups may enhance solubility and moderate electron density, whereas the di-tert-butyl-4-hydroxybenzamide in Compound 16 provides steric bulk and radical-scavenging capacity .
  • Linker Groups : Both compounds employ ethoxyethyl linkers, suggesting similar strategies for spacing substituents from the core.

Research Implications and Hypotheses

Kinase Inhibition Potential: The triazolo[4,3-b]pyridazine core resembles structures in kinase inhibitors (e.g., JAK/STAT inhibitors), where electron-deficient cores interact with ATP-binding pockets. The dimethoxy groups could mimic natural substrates’ hydrogen-bonding motifs.

Antioxidant Activity: While Compound 16 explicitly demonstrates antioxidant behavior via its phenolic -OH group , the target’s 3,5-dimethylbenzamide lacks this feature. However, the 3,4-dimethoxyphenyl group may mitigate oxidative stress through alternative mechanisms, such as metal chelation.

Metabolic Stability : The tert-butyl groups in Compound 16 improve metabolic stability but reduce solubility. In contrast, the target’s methyl and methoxy substituents may balance lipophilicity and bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.